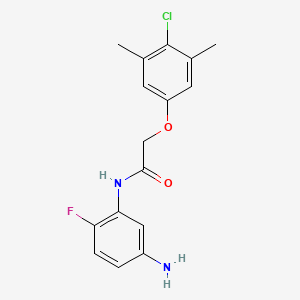
N-(5-Amino-2-fluorophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide
Vue d'ensemble
Description
N-(5-Amino-2-fluorophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide (N-A2FPCD) is a small molecule that has been studied for its potential applications in the fields of medicinal chemistry and drug discovery. N-A2FPCD has been found to have several biochemical and physiological effects, which makes it an attractive molecule for further research. We will also discuss potential future directions for research in this area.
Applications De Recherche Scientifique
Potential as a Pesticide
Research has shown that derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, which are closely related to N-(5-Amino-2-fluorophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide, have potential applications as pesticides. These compounds have been characterized through X-ray powder diffraction, demonstrating their potential in agricultural use (Olszewska, Tarasiuk, & Pikus, 2011).
Synthesis and Anti-inflammatory Properties
A study focused on the synthesis of derivatives of N-(3-chloro-4-fluorophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamide, which are structurally related to the target compound. These derivatives showed significant anti-inflammatory activity, which suggests potential applications in the development of new anti-inflammatory drugs (Sunder & Maleraju, 2013).
Antimicrobial Applications
A series of 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives, which include compounds structurally similar to this compound, were evaluated for their antimicrobial properties. These compounds exhibited significant potency against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Parikh & Joshi, 2014).
Drug Discovery and Development
In the realm of drug discovery, closely related compounds to this compound have been synthesized and analyzed for their anticancer properties. These compounds were studied through molecular docking analysis, targeting specific cancer-related receptors, suggesting their potential utility in cancer treatment (Sharma et al., 2018).
Potential as Thrombin Inhibitors
Compounds structurally akin to this compound have been identified as potent thrombin inhibitors, with potential implications in cardiovascular disease treatment (Lee et al., 2007).
Potential in Herbicidal Applications
N-(2-Fluoro-5(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamide derivatives, which are structurally related to the target compound, have been synthesized and shown to possess herbicidal activity. This suggests the potential use of this compound in agricultural applications (Wu et al., 2011).
Propriétés
IUPAC Name |
N-(5-amino-2-fluorophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN2O2/c1-9-5-12(6-10(2)16(9)17)22-8-15(21)20-14-7-11(19)3-4-13(14)18/h3-7H,8,19H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXPLPIUYXENER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=C(C=CC(=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



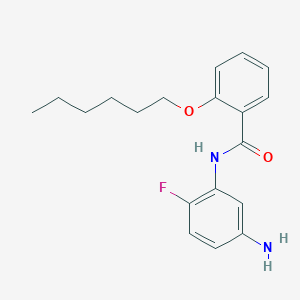



![6-Hydrazino-2-phenyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1385046.png)
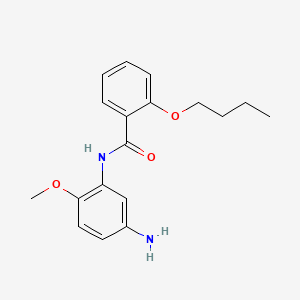
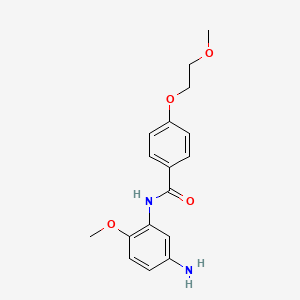
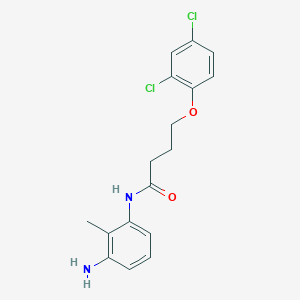

![N-(3-Amino-4-chlorophenyl)-2-[4-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385052.png)

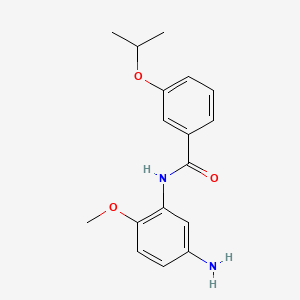
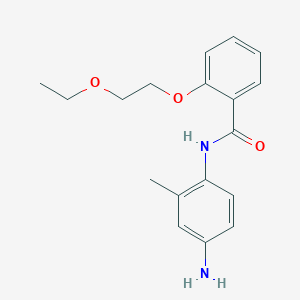
![3-[(2-Thienylmethyl)amino]propanamide](/img/structure/B1385058.png)